

Demethoxy-7-O-methylcapillarisin CAS number 61854-37-3 information

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Compound of Interest

Compound Name: Demethoxy-7-O-methylcapillarisin

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Demethoxy-7-O-methylcapillarisin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxy-7-O-methylcapillarisin (CAS Number: 61854-37-3) is a natural phenolic compound isolated from the herb Artemisia scoparia.[1][2] Structurally, it belongs to the chromone class of compounds. While research into the specific biological activities of **Demethoxy-7-O-methylcapillarisin** is limited, the well-documented pharmacological profile of its source, Artemisia scoparia, and related methoxylated phenolic compounds suggests potential therapeutic applications. This technical guide provides a comprehensive overview of the available information on **Demethoxy-7-O-methylcapillarisin**, including its physicochemical properties and a discussion of the potential biological activities based on related compounds.

Physicochemical Properties

A summary of the known physicochemical properties of **Demethoxy-7-O-methylcapillarisin** is presented in Table 1. This data is primarily derived from supplier specifications and chemical databases.

Table 1: Physicochemical Properties of **Demethoxy-7-O-methylcapillarisin**



Property	Value	Source
CAS Number	61854-37-3	[1][2][3][4][5]
Molecular Formula	C16H12O6	[1][2][4]
Molecular Weight	300.26 g/mol	[4]
Appearance	Powder	[1][2]
Purity	≥97.5% (typical)	[1][2]
Solubility	Information not widely available. As a phenolic compound, solubility in organic solvents like DMSO and ethanol is expected.	
Storage	Store at -20°C for long-term stability.	[4]

Synthesis

Detailed, step-by-step synthetic protocols for **Demethoxy-7-O-methylcapillarisin** are not extensively published in readily available literature. Commercial suppliers typically isolate the compound from its natural source, Artemisia scoparia.[1][2]

Potential Biological Activities and Signaling Pathways

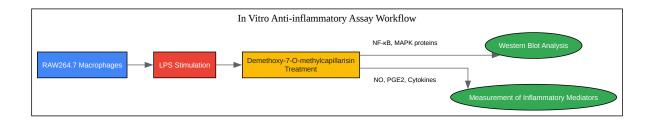
Direct experimental evidence detailing the biological activities and modulated signaling pathways of **Demethoxy-7-O-methylcapillarisin** is not currently available in the public domain. However, based on the known activities of compounds isolated from Artemisia scoparia and other structurally similar methoxylated flavonoids, we can infer potential areas of pharmacological interest.

Anti-inflammatory Activity (Hypothesized)



Artemisia scoparia extracts have demonstrated significant anti-inflammatory properties. Furthermore, various methoxylated flavonoids and coumarins have been shown to inhibit key inflammatory mediators. For instance, 4-hydroxy-7-methoxycoumarin has been reported to suppress the NF-κB and MAPK signaling pathways in lipopolysaccharide (LPS)-activated macrophages, leading to a reduction in the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6] It is plausible that **Demethoxy-7-O-methylcapillarisin** could exert similar effects.

A hypothetical workflow for investigating the anti-inflammatory potential of **Demethoxy-7-O-methylcapillarisin** is presented below.

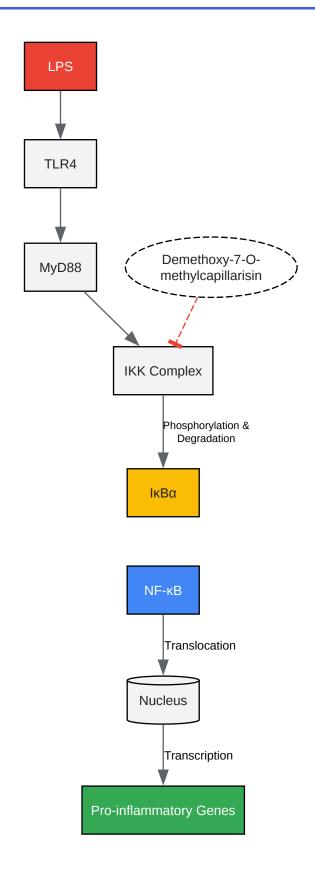


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Caption: Proposed workflow for evaluating the anti-inflammatory effects.

A potential signaling pathway that could be investigated is the NF-kB pathway, a central regulator of inflammation.





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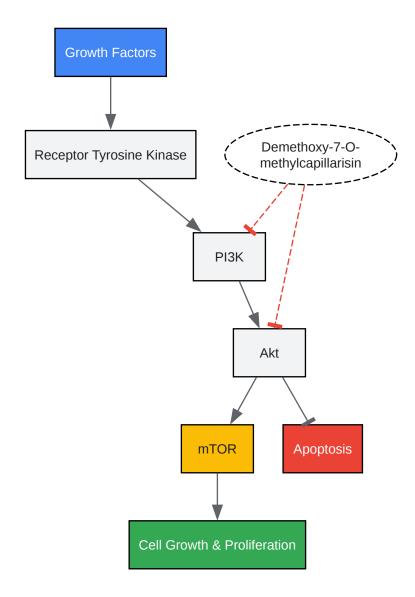
Caption: Hypothesized inhibition of the NF-kB signaling pathway.



Anticancer Activity (Hypothesized)

Numerous natural products containing methoxy and hydroxyl functional groups exhibit anticancer properties. For example, Demethoxycurcumin has been shown to induce apoptosis in head and neck squamous cell carcinoma cells by inhibiting the NF-kB pathway.[7] Another related compound, 2,4-dihydroxy-3'-methoxy-4'-ethoxychalcone, suppresses proliferation and induces apoptosis in multiple myeloma cells via inhibition of the PI3K/Akt/mTOR signaling pathway.[8] Given these precedents, **Demethoxy-7-O-methylcapillarisin** warrants investigation for its potential cytotoxic and apoptotic effects on various cancer cell lines.

A potential mechanism of action could involve the modulation of key survival pathways like PI3K/Akt/mTOR.





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Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Antioxidant Activity (Hypothesized)

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The presence of hydroxyl groups on the aromatic rings of **Demethoxy-7-O-methylcapillarisin** suggests it may possess antioxidant capacity. Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay could be employed to quantify this potential activity.

Experimental Protocols (General Framework)

As specific experimental data for **Demethoxy-7-O-methylcapillarisin** is lacking, this section provides a general framework for protocols that could be adapted to study its biological activities.

In Vitro Anti-inflammatory Assay

- Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Cell Viability Assay (MTT): Treat cells with varying concentrations of Demethoxy-7-O-methylcapillarisin for 24 hours to determine non-toxic concentrations.
- Inflammatory Stimulation: Pre-treat cells with non-toxic concentrations of the compound for 1-2 hours, followed by stimulation with 1 μ g/mL LPS for 24 hours.
- Nitric Oxide (NO) Measurement: Measure NO production in the culture supernatant using the Griess reagent.
- Cytokine Measurement (ELISA): Quantify the levels of TNF- α , IL-6, and IL-1 β in the culture supernatant using commercially available ELISA kits.
- Western Blot Analysis: Lyse the cells and perform western blotting to analyze the expression and phosphorylation status of key proteins in the NF-kB and MAPK pathways (e.g., p65,



ΙκΒα, p38, ERK, JNK).

In Vitro Anticancer Assay

- Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media.
- Cytotoxicity Assay (MTT/SRB): Treat cells with a range of concentrations of Demethoxy-7 O-methylcapillarisin for 48-72 hours to determine the IC₅₀ value.
- Apoptosis Assay (Annexin V/PI Staining): Treat cells with the compound at its IC₅₀
 concentration and analyze for apoptosis using flow cytometry after staining with Annexin VFITC and propidium iodide.
- Cell Cycle Analysis: Analyze the cell cycle distribution of compound-treated cells by flow cytometry after propidium iodide staining.
- Western Blot Analysis: Investigate the effect of the compound on the expression of key proteins involved in apoptosis (e.g., Bcl-2, Bax, caspases) and cell survival signaling (e.g., PI3K, Akt, mTOR).

Conclusion and Future Directions

Demethoxy-7-O-methylcapillarisin is a readily available natural product with a chemical structure suggestive of potential anti-inflammatory, anticancer, and antioxidant activities. However, there is a notable absence of published research specifically investigating its pharmacological properties. The information presented in this guide, based on the activities of its natural source and structurally related compounds, provides a strong rationale for initiating such studies. Future research should focus on systematically evaluating its efficacy in various in vitro and in vivo models to elucidate its mechanisms of action and potential as a therapeutic lead compound.

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